1-chloro-5-fluoro-2-isocyanato-4-methylbenzene
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Overview
Description
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, isocyanate, and methyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene typically involves the reaction of 1-chloro-5-fluoro-2-nitro-4-methylbenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the isocyanate group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.
Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.
Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form ureas.
Alcohols: Used in addition reactions to form carbamates.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-5-fluoro-2-isocyanato-4-methylbenzene primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
- 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene
- 3-Chloro-4-methylphenyl isocyanate
- 2-Fluoro-5-methylphenyl isocyanate
Comparison: 1-Chloro-5-fluoro-2-isocyanato-4-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers a distinct combination of electronic and steric properties, making it valuable for specific synthetic applications .
Properties
CAS No. |
2648982-18-5 |
---|---|
Molecular Formula |
C8H5ClFNO |
Molecular Weight |
185.6 |
Purity |
95 |
Origin of Product |
United States |
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